molecular formula C18H15NO4S B2682320 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid CAS No. 301307-88-0

2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

Cat. No.: B2682320
CAS No.: 301307-88-0
M. Wt: 341.38
InChI Key: CPZZDLSITZBBJF-UHFFFAOYSA-N
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Description

The compound 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid (CID 2788239) features a pyrrolidin-2,5-dione (succinimide) core substituted at the 3-position with a sulfanyl group bridging to a benzoic acid moiety. The 1-position of the pyrrolidinone ring is substituted with a 4-methylphenyl group, contributing to its hydrophobicity .

Properties

IUPAC Name

2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-11-6-8-12(9-7-11)19-16(20)10-15(17(19)21)24-14-5-3-2-4-13(14)18(22)23/h2-9,15H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZZDLSITZBBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid typically involves multiple steps. One common method includes the reaction of 4-methylphenyl with 2,5-dioxopyrrolidine under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzoic acid in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituents on the pyrrolidinone ring or the aromatic acid moiety. A comparative analysis is provided below:

Compound Name Substituent on Pyrrolidinone Aromatic Acid Group Molecular Formula Molecular Weight (g/mol) Key Features/Impacts
Target Compound 4-Methylphenyl Benzoic acid C₁₈H₁₅NO₄S 341.38 Enhanced hydrophobicity from methyl group; balanced solubility
2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid 4-Trifluoromethylphenyl Benzoic acid C₁₈H₁₂F₃NO₄S 395.35 Increased lipophilicity and metabolic stability due to CF₃ group
2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}nicotinic acid 4-Methylphenyl Nicotinic acid C₁₇H₁₄N₂O₄S 342.37 Additional nitrogen in nicotinic acid alters hydrogen bonding capacity
2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]benzoic acid Phenyl Benzoic acid C₁₇H₁₃NO₄S 327.40 Reduced hydrophobicity due to absence of methyl group
2-({2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid 2-Trifluoromethylphenyl Benzoic acid C₁₈H₁₂F₃NO₄S 395.35 Ortho-CF₃ substitution introduces steric hindrance

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl-substituted analogs () exhibit higher logP values compared to the target compound, enhancing membrane permeability but reducing aqueous solubility .
  • Solubility : The target compound’s 4-methylphenyl group moderately increases hydrophobicity over the phenyl analog (), while the nicotinic acid derivative () may show improved solubility in polar solvents due to the pyridine nitrogen .
  • Stability: Electron-withdrawing groups (e.g., CF₃ in ) may destabilize the pyrrolidinone ring via inductive effects, whereas the methyl group in the target compound offers electron-donating stabilization .

Biological Activity

2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including in vitro and in vivo studies, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C17H14N2O4S
  • Molecular Weight : 342.38 g/mol
  • Structure : The compound features a benzoic acid moiety linked to a pyrrolidine derivative through a sulfur atom, which may influence its biological interactions.

1. Antioxidant Activity

Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. In particular, studies have shown that such compounds can enhance the activity of endogenous antioxidant enzymes, contributing to cellular protection against oxidative damage .

2. Antiproliferative Effects

Several studies have explored the antiproliferative effects of benzoic acid derivatives on cancer cell lines. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer types, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Induces apoptosis
PC-3 (Prostate Cancer)20Cell cycle arrest

3. Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes involved in cancer progression. For example, it may act as an inhibitor of the Bcl-2 family proteins, which are crucial for cell survival in many cancers. By targeting these proteins, the compound could promote apoptosis in malignant cells .

4. Modulation of Proteostasis

Recent findings suggest that benzoic acid derivatives can modulate proteostasis pathways by enhancing the activities of proteasomes and lysosomes. This is particularly relevant in aging research, where maintaining protein homeostasis is critical for cellular health. The compound has been shown to activate cathepsins B and L, which are involved in protein degradation processes .

Case Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant capacity of various benzoic acid derivatives, this compound was found to significantly reduce reactive oxygen species (ROS) levels in human foreskin fibroblasts at concentrations ranging from 1 to 10 µg/mL without exhibiting cytotoxicity .

Case Study 2: Antiproliferative Effects on Cancer Cells

A comparative analysis of the antiproliferative effects of this compound on different cancer cell lines showed promising results. In vitro assays indicated that concentrations above 10 µM effectively inhibited cell growth by more than 50% in MCF-7 and PC-3 cells after 48 hours of treatment .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : Activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals.
  • Enzymatic Modulation : Interaction with proteasome and lysosomal pathways to enhance protein degradation.
  • Antioxidant Defense Activation : Upregulation of antioxidant enzymes reducing oxidative stress.

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